molecular formula C5H3F7 B097831 1,1,2,2,3,3,4-Heptafluorocyclopentane CAS No. 15290-77-4

1,1,2,2,3,3,4-Heptafluorocyclopentane

Cat. No. B097831
CAS RN: 15290-77-4
M. Wt: 196.07 g/mol
InChI Key: IDBYQQQHBYGLEQ-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4-Heptafluorocyclopentane is recognized as a new generation of green solvent, synthesized through a series of chemical reactions starting from hexachlorocyclopentadiene. The synthesis process involves liquid-phase fluorination reactions and vapor-phase hydrogenation reactions, utilizing reagents such as KF in DMF and a Pd-based hydrogenation catalyst, respectively .

Synthesis Analysis

The synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane is achieved by first converting hexachlorocyclopentadiene to 1-chloroheptafluorocyclopentene through fluorination. Subsequently, this intermediate is hydrogenated to form the final heptafluorocyclopentane compound. Quantum chemical calculations were performed to verify the chemical equilibriums between isomers during the fluorination reactions, and possible mechanisms for the synthesis were proposed .

Molecular Structure Analysis

Although the provided data does not include direct information on the molecular structure of 1,1,2,2,3,3,4-heptafluorocyclopentane, insights can be drawn from related compounds. For example, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane molecule adopts a chair conformation with a high molecular dipole moment due to the clustering of electronegative fluorine atoms, which could suggest similar structural features for heptafluorocyclopentane .

Chemical Reactions Analysis

The data does not provide specific chemical reactions involving 1,1,2,2,3,3,4-heptafluorocyclopentane. However, the synthesis process itself involves a series of chemical reactions, including fluorination and hydrogenation, which are crucial for the formation of the compound . Other papers discuss reactions of structurally related compounds, such as cycloaddition reactions involving hexafluorobut-2-yne and heptafluorobut-2-ene, which may provide insights into the reactivity of polyhalogenated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,2,2,3,3,4-heptafluorocyclopentane are not directly discussed in the provided papers. However, the mention of it as a green solvent suggests that it has favorable properties such as low toxicity, high stability, and possibly low boiling point, which are desirable in solvent applications . The presence of multiple fluorine atoms is likely to influence its physical properties, such as density and solubility, as well as its chemical reactivity.

Scientific Research Applications

Environmental Persistence and Degradation

Polyfluoroalkyl chemicals like 1,1,2,2,3,3,4-Heptafluorocyclopentane are extensively utilized in industrial and commercial applications. They can degrade to persistent perfluoroalkyl acids (PFAAs) in the environment. Studies have reviewed the microbial degradation of such chemicals, highlighting the importance of understanding their fate in the environment. The biodegradability studies of these chemicals in various environmental matrices have been thoroughly discussed, presenting a comprehensive overview of their degradation pathways and the formation of degradation intermediates (Liu & Avendaño, 2013).

Aromatization Mechanisms

In the field of catalysis and chemical reactions, the compound has been studied in the context of aromatization, particularly over “nonacidic” platinum-alumina catalysts. The transformation of heptanes, ethylcyclopentane, and cycloheptane, involving processes like skeletal isomerization and dehydrocyclization, has been extensively investigated. This research provides critical insights into the mechanisms of hydrocarbon aromatization over different catalysts (Pines & Nogueira, 1981).

Surface Tensions in Binary Liquid Mixtures

The surface tension of binary mixtures near critical endpoints, especially involving perfluorocarbon-containing mixtures, has been a subject of interest. Research has been conducted to understand the composition dependence of surface tension and the behavior of non-critical interfaces near critical endpoints. This information is crucial for various applications in materials science and chemical engineering (McLure, Whitfield, & Bowers, 1998).

Safety And Hazards

1,1,2,2,3,3,4-Heptafluorocyclopentane is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also irritating to the skin and eyes, and long-term exposure may have adverse effects on the human body .

Future Directions

The global market size of 1,1,2,2,3,3,4-Heptafluorocyclopentane was expected to reach a certain value by the end of 2024 . As a new generation of green solvent, it has potential applications in various fields , indicating promising future directions.

properties

IUPAC Name

1,1,2,2,3,3,4-heptafluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBYQQQHBYGLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880218
Record name 1H,1H,2H-Perfluorocyclopentane
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Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
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Product Name

1,1,2,2,3,3,4-Heptafluorocyclopentane

CAS RN

15290-77-4
Record name 1,1,2,2,3,3,4-Heptafluorocyclopentane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H,2H-Perfluorocyclopentane
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Record name 1,1,2,2,3,3,4-heptafluorocyclopentane
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Synthesis routes and methods I

Procedure details

Octafluorocyclopentane (at a purity of 99.9%, 42.4 g, 200 mmol) and 5% palladium carbon (2.12 g) were charged in a 70 ml-autoclave fitted with an agitator, for hydrogenation a hydrogen pressure of 6 kg/cm2 at 50° C. Fifteen hours later when hydrogen consumption was completely ceased, heating was terminated to stop the reaction. After sufficient neutralization with saturated sodium bicarbonate solution, the organic layer was separated, followed by addition of 200 ml of an aqueous sodium carbonate solution at a concentration of 1 mol. The resulting mixture was agitated at 30° C. for 10 hours. The reaction solution was separated into two layers; the resulting organic layer was again charged, together with 5% palladium carbon (1.78 g) and 1 g of tridecane, in a 70 ml-autoclave, for hydrogenation at 50° C. under a hydrogen pressure of 6 kg/cm2. When hydrogen absorption was ceased 15 hours later, the reaction was terminated in the same manner as described above; then, the resulting solution was neutralized with saturated sodium bicarbonate solution, followed by distillation, to recover 1,1,2,2,3,3,3,4-heptafluorocyclopentane (at a purity of 99.0%; 34.0 g).
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Synthesis routes and methods II

Procedure details

One percent by weight of n-tridecane (dielectric constant 2.0), a low-polarity compound, was dissolved in crude 1,3,3,4,4,5,5-heptafluorocyclopentene having a purity of 99.9 GC %. An autoclave having a capacity of 100 ml was charged with a catalyst of activated carbon having supported thereon 5% by weight of powdered palladium. After the deaeration under reduced pressure, n-tridecane-containing 1,3,3,4,4,5,5-heptafluorocyclopentene prepared previously was poured. While the mixture was stirred at 40° C., the reaction was conducted by repeating block charge of hydrogen at a gauge pressure in the range of 0 to 6 kgf/cm2. After the completion of the reaction, the product was analyzed through gas chromatography. Consequently, a fluorinated saturated hydrocarbon containing 94 mol % of 1,1,2,2,3,3,4-heptafluorocyclopentane (HFCPA) and 6 mol % of 1,1,2,2,3,3-hexafluorocyclopentane was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 2
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 3
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 4
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 5
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 6
1,1,2,2,3,3,4-Heptafluorocyclopentane

Citations

For This Compound
67
Citations
C Zhang, F Qing, H Quan, A Sekiya - Journal of Fluorine Chemistry, 2016 - Elsevier
1,2,2,3,3,4-Heptafluorocyclopentane is a new generation of green solvent. It was synthesized by the liquid-phase fluorination reactions from hexachlorocyclopentadiene to 1-…
Number of citations: 10 www.sciencedirect.com
X Zhou, D Lu, M Chao, W Chen - Journal of Fluorine Chemistry, 2014 - Elsevier
1,2,2,3,3,4-Heptafluorocyclopentane (F7A) is regarded as the ideal replacement of HCFC, PFC and HFC due to its good environmental performance and low-toxicity. For the application …
Number of citations: 10 www.sciencedirect.com
D Lu, M Chao, X Zhou - Chinese Journal of Chemistry, 2014 - Wiley Online Library
1,2,2,3,3,4‐Heptafluorocyclopentane (F7A) has considerable potential to be a new halon replacement due to its environmental friendliness and low‐toxicity. However, the reaction …
Number of citations: 10 onlinelibrary.wiley.com
Y Mo, L Dong, C Zhang, H Quan - Processes, 2022 - mdpi.com
In view of the problem that 1,1,2,2,3,3,4−heptafluorocyclopentane (F7A) is difficult to separate and recover when mixed with tert−amyl alcohol (TAA) for further application, leading to …
Number of citations: 5 www.mdpi.com
W Chen, J He, Y Jiang, H Zhang, X Zhou - Atmospheric Environment, 2019 - Elsevier
Given its excellent cleaning ability, environment amity, low toxicity, etc., 1, 1, 2, 2, 3, 3, 4-heptafluorocyclopentane (F7A) has been recommended as a new generation of cleaning agent …
Number of citations: 13 www.sciencedirect.com
Z Wu, Y Ji, H Li, F Bi, R Yanqin, R Gao, C Liu, L Li… - Chemical Physics …, 2021 - Elsevier
3,3,4,4,5,5-hexafluorocyclopentene (6FE), 1,3,3,4,4,5,5-heptafluorocyclopentene (7FE) and octafluorocyclopentene (8FE) are considered as new generation of potential …
Number of citations: 2 www.sciencedirect.com
S Suzuki, Y Matsumoto, Y Katsuta… - The Journal of …, 2013 - ACS Publications
Thermodynamic stability boundary of structure-H hydrates with large guest species and methane (CH 4 ) at extremely high pressures has been almost unclear. In the present study, the …
Number of citations: 1 pubs.acs.org
R Brosnan, T Pham, F Mohr - Veterinary Anaesthesia and Analgesia, 2018 - vaajournal.org
Methods: Ion channels were separately expressed in frog oocytes, and HFCP responses measured using a two-electrode voltage clamp. Minimum alveolar concentration (MAC) of …
Number of citations: 0 www.vaajournal.org
T Zhang, C Zhang, X Ma, H Quan - ACS omega, 2022 - ACS Publications
Recently, five-membered ring fluorides (cC 5 Fs) have been significantly desirable in green chlorofluorocarbon substitutes due to their practically flexible application in various fields …
Number of citations: 3 pubs.acs.org
J Tian, L Wu, Y Li, Y Zhao, YC Cao - The Proceedings of the 9th Frontier …, 2021 - Springer
Present extinguishing agents for lithium-ion battery fire have room for improvement. Conventional fire extinguishing agents such as Perfluoro(2-Methyl-3-Pentanone) (NOVEC1230) …
Number of citations: 2 link.springer.com

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